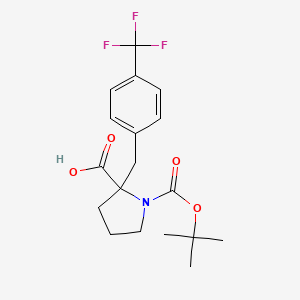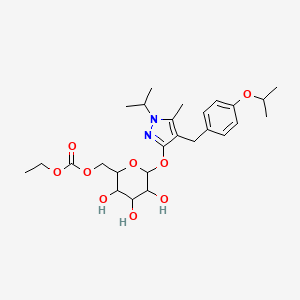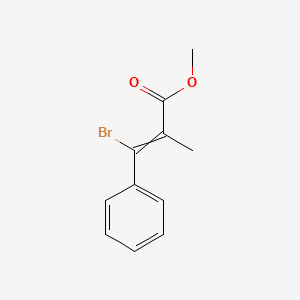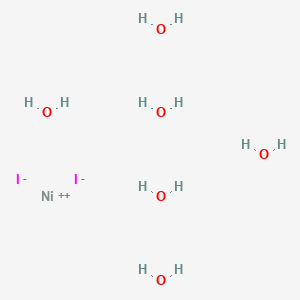![molecular formula C9H9NOS2 B12508302 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B12508302.png)
5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde is a heterocyclic compound that features a thieno[3,2-b]thiophene core with a dimethylamino group at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thieno[3,2-b]thiophene Core: This can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Dimethylamine in the presence of a suitable leaving group.
Major Products
Oxidation: 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carboxylic acid.
Reduction: 5-(Dimethylamino)thieno[3,2-b]thiophene-2-methanol.
Substitution: Various substituted thieno[3,2-b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its electron-donating properties.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: It is used in the development of novel materials for dye-sensitized solar cells (DSSCs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde depends on its application:
In Organic Electronics: The compound acts as an electron donor, facilitating charge transport in semiconducting materials.
In Medicinal Chemistry: It interacts with various molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Thiophenedicarboxaldehyde: Similar structure but lacks the dimethylamino group.
2,2’-Bithiophene-5-carboxaldehyde: Contains a bithiophene core with an aldehyde group but lacks the dimethylamino group.
Uniqueness
5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde is unique due to the presence of both the dimethylamino group and the aldehyde group on the thieno[3,2-b]thiophene core. This combination imparts distinct electronic properties, making it valuable for applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C9H9NOS2 |
|---|---|
Molecular Weight |
211.3 g/mol |
IUPAC Name |
5-(dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H9NOS2/c1-10(2)9-4-8-7(13-9)3-6(5-11)12-8/h3-5H,1-2H3 |
InChI Key |
HVKRYCWKCYOKGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(S1)C=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![19-amino-10-ethyl-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9-dione](/img/structure/B12508224.png)
![3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B12508229.png)

![N-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B12508233.png)
![(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B12508234.png)
![N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B12508238.png)
![(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B12508245.png)
![3,5-dimethyl-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12508256.png)



![2-(4-Bromophenyl)bicyclo[2.2.1]heptane](/img/structure/B12508285.png)

![[7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid](/img/structure/B12508293.png)
